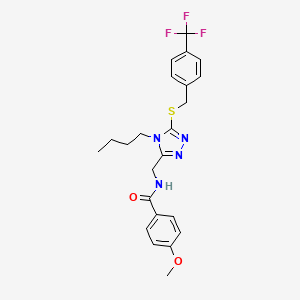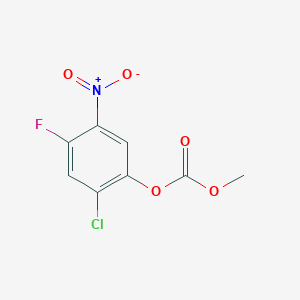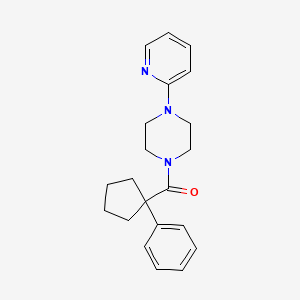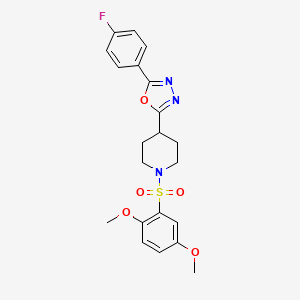![molecular formula C10H9N3O4S B2910985 (2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one CAS No. 692278-76-5](/img/structure/B2910985.png)
(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one, also known as MNZT, is a thiazolidinone derivative that has been extensively studied due to its potential applications in various fields of science. This compound has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties.
科学的研究の応用
(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. This compound has also been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been reported to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
作用機序
The exact mechanism of action of (2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the growth of microorganisms and cancer cells through the induction of apoptosis. This compound has also been reported to exhibit antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. This compound has also been reported to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained at a low cost. This compound has also been reported to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its biological activity. Additionally, this compound has been reported to exhibit cytotoxicity at higher concentrations, which may limit its potential applications.
将来の方向性
There are several future directions for the research on (2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one. Further studies are needed to elucidate its exact mechanism of action and to investigate its potential applications in the development of new drugs. This compound has also been reported to exhibit synergistic effects with other compounds, making it a potential candidate for combination therapy. Additionally, this compound has been shown to exhibit selectivity towards cancer cells, making it a potential candidate for targeted therapy. Further research is needed to explore these potential applications of this compound.
合成法
(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one can be synthesized by the reaction of 4-methoxy-2-nitroaniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl acetoacetate to obtain this compound. The synthesis method of this compound is relatively simple and cost-effective, making it a promising compound for further research.
特性
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-17-6-2-3-7(8(4-6)13(15)16)11-10-12-9(14)5-18-10/h2-4H,5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARFQDBDCIVICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C2NC(=O)CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2910908.png)
![5-((4-fluorobenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2910909.png)
![2-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2910913.png)
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide](/img/structure/B2910914.png)
![[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate](/img/structure/B2910915.png)
![N-(4-bromophenyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2910918.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone](/img/structure/B2910919.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2910922.png)

